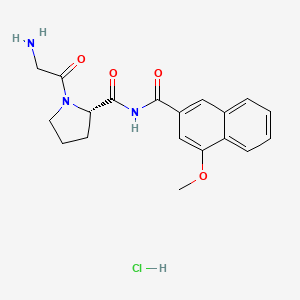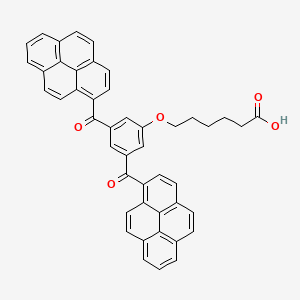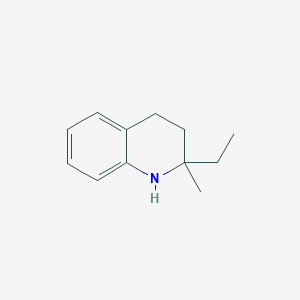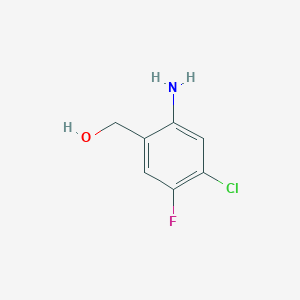
(2-Amino-4-chloro-5-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-chloro-5-fluorophenyl)methanol is an organic compound with a unique structure that includes amino, chloro, and fluoro substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-fluorophenyl)methanol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl derivative, is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with a reducing agent like sodium borohydride in a solvent such as ethanol can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-chloro-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-amino-4-chloro-5-fluorobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
(2-Amino-4-chloro-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2-Amino-4-chloro-5-fluorophenyl)methanol exerts its effects is related to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes and pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-5-fluorobenzaldehyde
- 2-Amino-4-chloro-5-fluorobenzene
- 2-Amino-4-chloro-5-fluorophenylamine
Uniqueness
(2-Amino-4-chloro-5-fluorophenyl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of amino, chloro, and fluoro substituents provides a distinct set of chemical and biological properties that can be exploited in different applications .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(2-amino-4-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
InChI Key |
NXSIYBHQIOFAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


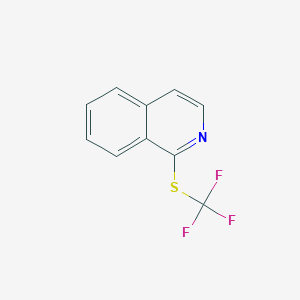
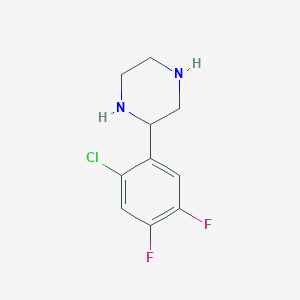
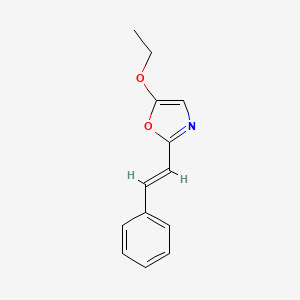

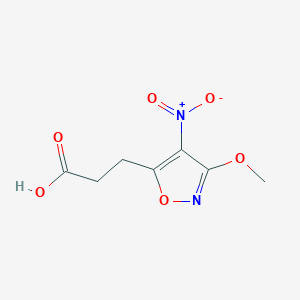
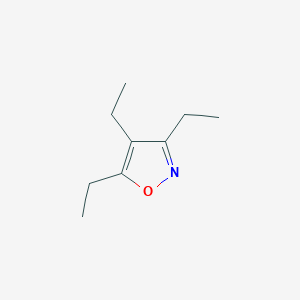
![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
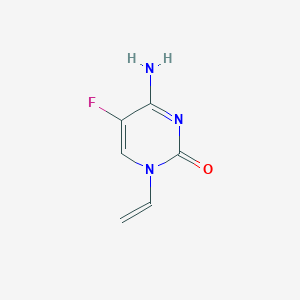

![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
